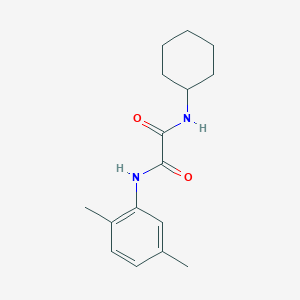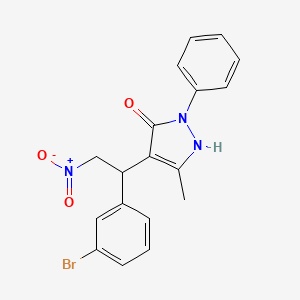![molecular formula C18H20N2O B2797537 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole CAS No. 637745-30-3](/img/structure/B2797537.png)
5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound with the molecular formula C18H20N2O . It is a derivative of benzimidazole, which is a natural benzimidazole derivative and a component of vitamin B12 .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazole compounds can be obtained .Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The average mass of the molecule is 280.364 Da .Chemical Reactions Analysis
Benzimidazoles, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, are known to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . They are also good corrosion inhibitors for extremely aggressive, corrosive acidic media .科学的研究の応用
DNA Interaction and Cellular Applications Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This interaction is crucial for applications in cellular biology, including chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. These derivatives also exhibit potential as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Agriculture and Veterinary Medicine In agriculture and veterinary medicine, benzimidazole fungicides are specific inhibitors of microtubule assembly, crucial for fungal cell biology and molecular genetics. These compounds are utilized to study tubulin structure and microtubule organization, leading to advancements in understanding their mechanism of action (Davidse, 1986).
Therapeutic Potential and Drug Synthesis Benzimidazole compounds demonstrate a wide range of pharmacological properties, making them vital for the synthesis of new therapeutic agents. These include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The benzimidazole core is significant in developing drugs with varied substituents, leading to pharmacologically active compounds of therapeutic interest (Babbar, Swikriti, & Arora, 2020).
Pharmaceutical Impurities and Novel Synthesis Methods Research into the novel synthesis of omeprazole, a proton pump inhibitor with a benzimidazole core, reveals insights into pharmaceutical impurities and development methods for proton pump inhibitors. This includes the study of various impurities in marketed formulations and the exploration of new synthesis processes for improved yield and simplicity (Saini et al., 2019).
Anticancer Research Benzimidazole hybrids have been extensively studied for their anticancer potential. These compounds act through various mechanisms, including intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. Substituents reported in research articles are crucial for synthesizing targeted benzimidazole derivatives as anticancer agents, providing a basis for rational design and development of novel therapeutic strategies (Akhtar et al., 2019).
作用機序
将来の方向性
Benzimidazole and its derivatives, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, have been extensively studied due to their diverse biological activities . Future research may focus on further exploring the pharmacological properties of these compounds and developing potential chemotherapeutic agents .
特性
IUPAC Name |
5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-6-4-5-7-18(13)21-9-8-20-12-19-16-10-14(2)15(3)11-17(16)20/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRCWFPMPVAHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid](/img/structure/B2797454.png)
![N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2797455.png)
![N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2797456.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methoxybenzamide](/img/structure/B2797459.png)
![1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2797460.png)
![(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2797461.png)
![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2797463.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2797464.png)
![2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2797465.png)
![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/no-structure.png)

